![molecular formula C20H13NO7 B5373732 4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5373732.png)
4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate, also known as HNPF, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNPF is a synthetic derivative of curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are common features of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its potential applications in various scientific research fields, and its mechanism of action is well-understood. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate. One direction is to investigate its potential applications in other scientific research fields, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Synthesemethoden
4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate can be synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with 4-(bromomethyl)phenyl 2-furoate in the presence of potassium carbonate and acetonitrile. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[3-(2-hydroxy-5-nitrophenyl)acryloyl]phenyl 2-furoate has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a common feature of many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
[4-[(E)-3-(2-hydroxy-5-nitrophenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO7/c22-17(9-5-14-12-15(21(25)26)6-10-18(14)23)13-3-7-16(8-4-13)28-20(24)19-2-1-11-27-19/h1-12,23H/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQDVTRIWSYCHJ-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

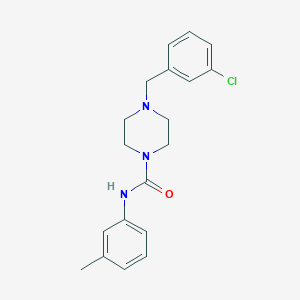
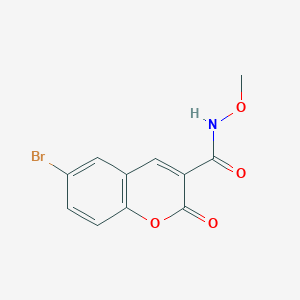
![3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5373666.png)
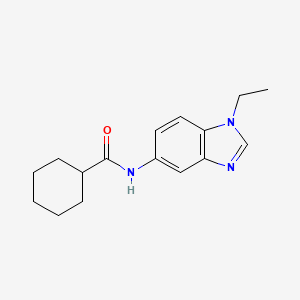
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
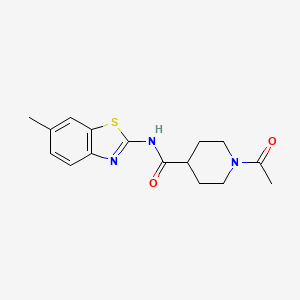
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5373688.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5373719.png)
![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)
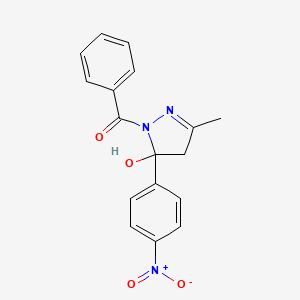
![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
